molecular formula C16H18N2O4 B14739891 (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene CAS No. 6333-83-1

(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene

Cat. No.: B14739891
CAS No.: 6333-83-1
M. Wt: 302.32 g/mol
InChI Key: WPNPDCOAABPERN-UHFFFAOYSA-N
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Description

(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azobenzene compound.

Industrial Production Methods

Industrial production of azobenzenes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is used as a photoresponsive material. Its ability to undergo reversible photoisomerization makes it useful in the development of molecular switches and light-driven actuators.

Biology

In biological research, azobenzenes are used as photoresponsive probes to study protein-ligand interactions and to control biological processes with light.

Medicine

In medicine, azobenzene derivatives are explored for their potential use in drug delivery systems, where light can be used to control the release of therapeutic agents.

Industry

Industrially, azobenzenes are used in the production of dyes and pigments due to their vivid colors and stability.

Mechanism of Action

The primary mechanism by which (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This reversible process can be harnessed to control various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.

    Disperse Orange 1: A commercially used azobenzene dye with similar photoresponsive characteristics.

    Methyl Red: An azobenzene derivative used as a pH indicator.

Uniqueness

(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is unique due to the presence of multiple methoxy groups on the aromatic rings. These substituents can influence the compound’s electronic properties and its reactivity, making it distinct from other azobenzenes.

Properties

CAS No.

6333-83-1

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)diazene

InChI

InChI=1S/C16H18N2O4/c1-19-13-7-5-11(6-8-13)17-18-12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3

InChI Key

WPNPDCOAABPERN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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